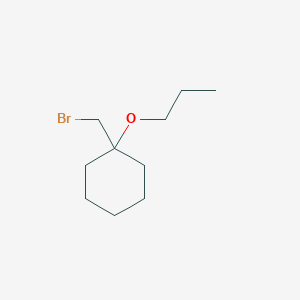
1-(Bromomethyl)-1-propoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-propoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a propoxy group
Métodos De Preparación
The synthesis of 1-(Bromomethyl)-1-propoxycyclohexane typically involves the bromomethylation of 1-propoxycyclohexane. One common method includes the reaction of 1-propoxycyclohexane with paraformaldehyde and hydrobromic acid. This reaction proceeds under acidic conditions, leading to the formation of the bromomethyl group on the cyclohexane ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and minimizing byproducts through controlled reaction conditions and the use of catalysts.
Análisis De Reacciones Químicas
1-(Bromomethyl)-1-propoxycyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-propoxycyclohexane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-propoxycyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
1-(Bromomethyl)-1-propoxycyclohexane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-propoxycyclohexane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive due to the higher leaving group ability of bromine compared to chlorine.
1-(Bromomethyl)-1-methoxycyclohexane: This compound has a methoxy group instead of a propoxy group. The longer alkyl chain in the propoxy group can influence the compound’s solubility and reactivity.
1-(Bromomethyl)-1-ethoxycyclohexane: Similar to the methoxy derivative but with an ethoxy group.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-propoxycyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-9H2,1H3 |
Clave InChI |
UIGGRTAVUSTMOL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1(CCCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13483646.png)
![Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13483652.png)
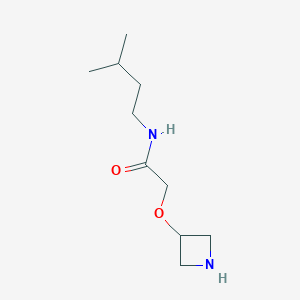
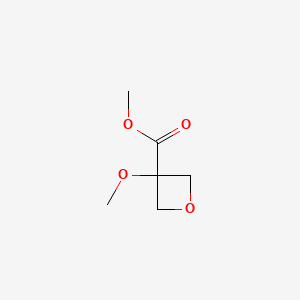
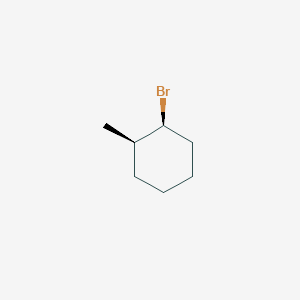
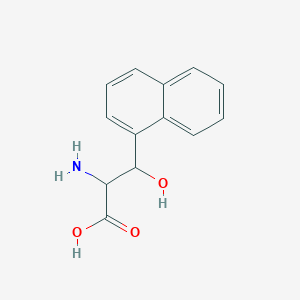
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)
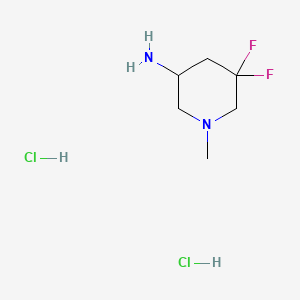
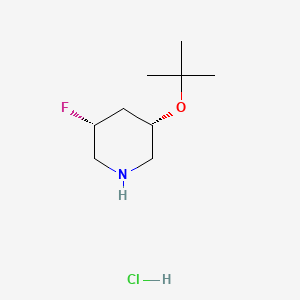
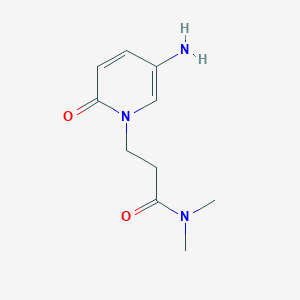
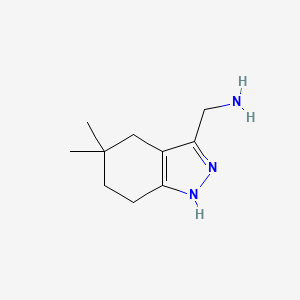
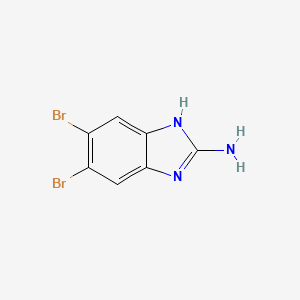
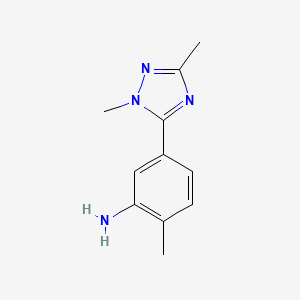
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
